molecular formula C7H7N5O B13122309 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

Cat. No.: B13122309
M. Wt: 177.16 g/mol
InChI Key: PYWZZXOOVOCFPZ-UHFFFAOYSA-N
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Description

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with an imidazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(1H)-pyrimidinone: Lacks the imidazole ring, resulting in different pharmacological properties.

    6-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one: Similar structure but without the amino group, affecting its reactivity and biological activity.

Uniqueness

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is unique due to the presence of both amino and imidazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-4-(1H-imidazol-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N5O/c8-7-11-4(1-6(13)12-7)5-2-9-3-10-5/h1-3H,(H,9,10)(H3,8,11,12,13)

InChI Key

PYWZZXOOVOCFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)C2=CN=CN2

Origin of Product

United States

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